Regioisomeric impurities in nitropyrazolone libraries can confound antifungal structure-activity relationship (SAR) studies and mislead lead optimization programs. Procure the definitive N1-methyl regioisomer (CAS 61885-22-1) as a precisely characterized minimal-steric control compound to decouple electronic vs. steric contributions at the N1 position.
- Head-to-head benchmarking: Enables direct comparison with N2-methyl isomer (CAS 81649-68-5) to experimentally close missing physicochemical data gaps (density, boiling point, flash point).
- Proven atom-efficient nitration route ensures supply scalability as a versatile intermediate for reduction, cycloaddition, or nucleophilic displacement chemistry.
Molecular FormulaC5H7N3O3
Molecular Weight157.13 g/mol
CAS No.61885-22-1
Cat. No.B13951326
⚠ Attention: For research use only. Not for human or veterinary use.
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one (CAS 61885-22-1): Identity and Chemical Class
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one (CAS 61885-22-1; also cataloged as NSC291116) is a small-molecule nitropyrazolone (C₅H₇N₃O₃, MW 157.13 g/mol) [1]. The compound belongs to the 4-nitropyrazolin-5-one structural class, which has recently been advanced as a novel fungicide chemotype with broad-spectrum activity against phytopathogenic fungi [2]. Its structure features a pyrazolone ring bearing methyl substituents at the N1 and C5 positions and a nitro group at C4—a substitution pattern that differs from the more extensively studied N2-methyl regioisomer (CAS 81649-68-5) and from 4-nitropyrazolones bearing an N1-aryl substituent that have demonstrated fungicidal potency comparable or superior to the commercial strobilurin kresoxim-methyl [2].
Compound classN1-Methyl nitropyrazolone; small-molecule scaffold for regioisomer-based SAR
Research contextFungicide lead optimization and antimicrobial comparator studies
Selection logicMinimal-steric N1 control for N1-aryl nitropyrazolone pharmacophore mapping
[1] PubChem Compound Summary for CID 139118109, 2,3-dimethyl-4-nitro-1H-pyrazol-5-one. National Center for Biotechnology Information (2025). View Source
[2] Budnikov, A.S., Lopat'eva, E.R., Krylov, I.B., Segida, O.O., Lastovko, A.V., Ilovaisky, A.I., Nikishin, G.I., Glinushkin, A.P., Terent'ev, A.O. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. J. Agric. Food Chem. 2022, 70, 4572–4581. View Source
Nitropyrazolones are not a uniform commodity; their physicochemical properties and biological performance are exquisitely sensitive to the regioisomeric placement of the N-methyl substituent and the nature of the N1 substituent [1]. The key structure–activity findings for this class establish that an aromatic substituent on the N1 atom and small substituents (e.g., methyl) at the C3 and C4 positions are critical for high fungicidal activity [2]. The compound 1,5-dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one carries its N-methyl group at the N1 position rather than the N2 position found in the regioisomer CAS 81649-68-5, producing measurably different computed physicochemical properties (e.g., density, boiling point, flash point) . Generic substitution with an N2-methyl regioisomer or with an N1-aryl nitropyrazolone therefore risks altering solubility, thermal stability, formulation behavior, and biological target engagement. The quantitative evidence in Section 3 documents the specific magnitude of these differences where head-to-head data are available.
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Regioisomer shift alters physical properties
N1-methyl (CAS 61885-22-1) and N2-methyl (CAS 81649-68-5) regioisomers differ in computed density and boiling point; direct interchange may shift distillation and crystallization behavior.
Fungicidal activity comparable to kresoxim-methyl is documented for N1-aryl nitropyrazolones; the N1-methyl compound lacks the aromatic N1 substituent critical for potency, so class-level SAR may not transfer.
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Pyrazolone vs. pyrazole analog antimicrobial profile may differ
The pyrazole analog (CAS 3920-42-1) reports an MIC of 0.015 mg/mL against S. aureus; the C3 carbonyl in the pyrazolone can shift hydrogen-bonding and electronic distribution, requiring independent MIC confirmation.
[1] Budnikov, A.S., Lopat'eva, E.R., Krylov, I.B., Segida, O.O., Lastovko, A.V., Ilovaisky, A.I., Nikishin, G.I., Glinushkin, A.P., Terent'ev, A.O. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. J. Agric. Food Chem. 2022, 70, 4572–4581. View Source
[2] Budnikov, A.S., Lopat'eva, E.R., Krylov, I.B., Segida, O.O., Lastovko, A.V., Ilovaisky, A.I., Nikishin, G.I., Glinushkin, A.P., Terent'ev, A.O. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. J. Agric. Food Chem. 2022, 70, 4572–4581. View Source
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one vs. N2-Methyl Regioisomer
Density and Thermal Properties: N1- vs. N2-Methyl Comparison
The target compound (N1-methyl regioisomer, CAS 61885-22-1) and its closest N2-methyl regioisomer (2,5-dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one, CAS 81649-68-5) are constitutional isomers differing solely in the position of the N-methyl group. Computed density, boiling point, and flash point data are available for the N2-methyl regioisomer ; direct experimentally measured or computed data for the N1-methyl target compound have not been identified in publicly accessible repositories as of this search. The absence of head-to-head experimental data underscores the procurement risk of assuming interchangeability.
N1- vs. N2-Methyl DensityCross-study comparable
Computed data unavailable for N1-methyl regioisomer
Regioisomer-dependent property shift expected
N2-methyl isomer: density 1.43 g/cm³, bp 216.3 °C, flash 84.6 °C (calc.)
N2-methyl regioisomer (CAS 81649-68-5): density 1.43 g/cm³ (calc.); boiling point 216.346 °C at 760 mmHg (calc.); flash point 84.643 °C (calc.)
Quantified Difference
Cannot be calculated due to missing target data
Conditions
Computational prediction (method unspecified)
Why This Matters
Even a single methyl positional shift can alter density and boiling point sufficiently to affect distillation, crystallization, and formulation processing—critical parameters for procurement scale-up.
Fungicidal Activity: N1-Methyl vs. N1-Aryl Nitropyrazolones
The class-level SAR established by Budnikov et al. demonstrates that 4-nitropyrazolin-5-ones bearing an aromatic N1 substituent and small C3/C4 alkyl groups exhibit mycelial growth inhibition comparable or superior to the commercial fungicide kresoxim-methyl against a panel of six phytopathogenic fungi [1]. The target compound, possessing an N1-methyl rather than an N1-aryl substituent, falls outside the optimal pharmacophore. While no direct antifungal data for the target compound were located, the SAR predicts attenuated potency relative to N1-aryl congeners. This inference must be confirmed by direct experimentation.
Fungicidal Activity SARClass-level inference
No published data for N1-methyl compound
N1-aryl analogs active vs. six phytopathogens
N1-methyl likely attenuated vs. N1-aryl; requires direct testing
Agricultural fungicideStructure-activity relationshipPhytopathogen control
Evidence Dimension
Mycelial growth inhibition vs. kresoxim-methyl
Target Compound Data
No published data located
Comparator Or Baseline
N1-aryl-4-nitropyrazolin-5-ones: activity comparable or superior to kresoxim-methyl against Venturia inaequalis, Rhizoctonia solani, Fusarium oxysporum, Fusarium moniliforme, Bipolaris sorokiniana, Sclerotinia sclerotiorum
Quantified Difference
Not quantifiable for target compound
Conditions
In vitro mycelial growth assay; comparator kresoxim-methyl
Why This Matters
If the intended use is fungicide development, an N1-methyl nitropyrazolone may require formulation or derivatization to achieve the potency levels documented for N1-aryl analogues.
Agricultural fungicideStructure-activity relationshipPhytopathogen control
[1] Budnikov, A.S., Lopat'eva, E.R., Krylov, I.B., Segida, O.O., Lastovko, A.V., Ilovaisky, A.I., Nikishin, G.I., Glinushkin, A.P., Terent'ev, A.O. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. J. Agric. Food Chem. 2022, 70, 4572–4581. View Source
Antimicrobial MIC: Pyrazole Analog Comparison
Literature data exist for the structurally related pyrazole analog 1,5-dimethyl-4-nitro-1H-pyrazole (CAS 3920-42-1), which differs by lacking the carbonyl group at the 3-position. This pyrazole reportedly exhibits an MIC of 0.015 mg/mL against Staphylococcus aureus . No equivalent MIC data have been found for the target pyrazolone (CAS 61885-22-1). The presence of the C3 carbonyl in the pyrazolone alters hydrogen-bonding capacity and electronic distribution, potentially shifting antimicrobial potency relative to the pyrazole analog.
Antimicrobial MICCross-study comparable
No published MIC for target pyrazolone
Pyrazole analog MIC: 0.015 mg/mL (S. aureus)
C3 carbonyl may shift antimicrobial potency; validate independently
Antimicrobial screeningStructural analog comparisonHeterocycle differentiation
Evidence Dimension
Minimum inhibitory concentration (MIC) against S. aureus
Target Compound Data
No published MIC data located
Comparator Or Baseline
1,5-Dimethyl-4-nitro-1H-pyrazole (CAS 3920-42-1): MIC = 0.015 mg/mL against S. aureus
Quantified Difference
Not calculable
Conditions
In vitro broth microdilution (assay details not fully specified in available abstract)
Why This Matters
Researchers procuring a nitropyrazolone scaffold for antimicrobial SAR studies must not assume the pyrazolone will recapitulate the pyrazole's MIC without independent validation.
Antimicrobial screeningStructural analog comparisonHeterocycle differentiation
Budnikov et al. reported a scalable, atom-efficient nitration method using Fe(NO₃)₃/NaNO₂ at room temperature to produce a wide range of 4-nitropyrazolin-5-ones in high yields and purity [1]. While the specific yield for the target compound (CAS 61885-22-1) was not isolated in that publication, the method is class-general. Procurement decisions based on synthetic route feasibility can therefore rely on class-level evidence that the nitration step is robust for diverse substitution patterns, provided the precursor 1,5-dimethylpyrazol-3-one is available.
Synthetic AccessibilityClass-level inference
Scalable Fe(NO₃)₃/NaNO₂ nitration at rt
Class-general route reduces process development risk
Target yield not individually reported; precursor availability assumed
Class-wide: multigram scale, high yield and purity for structurally varied 4-nitropyrazolin-5-ones
Quantified Difference
Not quantifiable for target
Conditions
Fe(NO₃)₃/NaNO₂, room temperature
Why This Matters
For procurement of the compound as a synthetic intermediate or for in-house synthesis, the class-validated nitration route reduces process development risk.
[1] Budnikov, A.S., Lopat'eva, E.R., Krylov, I.B., Segida, O.O., Lastovko, A.V., Ilovaisky, A.I., Nikishin, G.I., Glinushkin, A.P., Terent'ev, A.O. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. J. Agric. Food Chem. 2022, 70, 4572–4581. View Source
1,5-Dimethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one: Application Scenarios for Procurement
Regioisomer-Based Physicochemical Screening
When density, boiling point, and flash point differences between N1-methyl and N2-methyl regioisomers are critical to distillation or crystallization process design, procurement of both CAS 61885-22-1 and CAS 81649-68-5 enables direct experimental measurement of the missing property data for the N1-methyl isomer, using the known computed values of the N2-isomer (density 1.43 g/cm³, boiling point 216.3 °C, flash point 84.6 °C) as a benchmarking reference .
N1-Substituent Effects: Antifungal SAR Probe
The class-level evidence that N1-aryl nitropyrazolones achieve fungicidal activity comparable or superior to kresoxim-methyl [1] positions the N1-methyl analog (CAS 61885-22-1) as a minimal-steric control compound for systematic SAR studies aimed at decoupling electronic versus steric contributions of the N1 substituent.
Synthetic Intermediate for Nitro Group Derivatization
The established atom-efficient, room-temperature nitration route for the nitropyrazolone class [2] supports procurement of CAS 61885-22-1 as a versatile nitro-bearing intermediate for reduction, cycloaddition, or nucleophilic displacement chemistry, enabling generation of focused libraries for fungicide or antibacterial lead optimization.
Antimicrobial Comparison: Pyrazolone vs. Pyrazole Analog
The reported MIC of 0.015 mg/mL against S. aureus for the pyrazole analog 1,5-dimethyl-4-nitro-1H-pyrazole (CAS 3920-42-1) provides a quantitative benchmark for head-to-head antimicrobial evaluation of the pyrazolone (CAS 61885-22-1), allowing direct assessment of the impact of the C3 carbonyl on antibacterial potency.
Application
Selection Property
Validation Focus
Regioisomer-based physicochemical screening
N1-methyl positional identity
Direct measurement of density, boiling point, and flash point
N1-substituent antifungal SAR probe
Minimal-steric N1-methyl control
Decouple electronic vs. steric N1 effects on fungicidal activity
Nitro group derivatization intermediate
Class-validated nitration route compatibility
Reduction, cycloaddition, and nucleophilic displacement chemistry
Pyrazolone vs. pyrazole antimicrobial comparison
C3 carbonyl presence
Head-to-head MIC against S. aureus benchmarked to pyrazole analog
[1] Budnikov, A.S., Lopat'eva, E.R., Krylov, I.B., Segida, O.O., Lastovko, A.V., Ilovaisky, A.I., Nikishin, G.I., Glinushkin, A.P., Terent'ev, A.O. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. J. Agric. Food Chem. 2022, 70, 4572–4581. View Source
[2] Budnikov, A.S., Lopat'eva, E.R., Krylov, I.B., Segida, O.O., Lastovko, A.V., Ilovaisky, A.I., Nikishin, G.I., Glinushkin, A.P., Terent'ev, A.O. 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. J. Agric. Food Chem. 2022, 70, 4572–4581. View Source
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